molecular formula C19H13F3N2 B15002728 1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole

1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B15002728
M. Wt: 326.3 g/mol
InChI Key: BQNMUYGHHHRNJG-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthalen-1-ylmethyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Naphthalen-1-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalen-1-ylmethanol is reacted with the benzimidazole core in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of functional groups attached to the benzimidazole core.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the naphthalen-1-ylmethyl group, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The naphthalen-1-ylmethyl group provides additional binding interactions through π-π stacking and hydrophobic effects.

Properties

Molecular Formula

C19H13F3N2

Molecular Weight

326.3 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C19H13F3N2/c20-19(21,22)18-23-16-10-3-4-11-17(16)24(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2

InChI Key

BQNMUYGHHHRNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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